6-Hydrazinyl-2-methyl-3,4'-bipyridine
Description
6-Hydrazinyl-2-methyl-3,4'-bipyridine is a bipyridine derivative featuring a hydrazinyl (-NH-NH₂) group at the 6-position and a methyl group at the 2-position of the pyridine rings.
Properties
CAS No. |
88976-12-9 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(6-methyl-5-pyridin-4-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-10(2-3-11(14-8)15-12)9-4-6-13-7-5-9/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
IPDOFTMXEYYCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-2-methyl-3,4’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-3,4’-bipyridine.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 2-methyl-3,4’-bipyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure 6-Hydrazinyl-2-methyl-3,4’-bipyridine.
Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyl-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-3,4’-bipyridine is primarily related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key bipyridine derivatives and their substituent-driven properties:
| Compound Name | Substituents | Key Properties |
|---|---|---|
| 2,2'-Bipyridine | No substituents | Strong metal-chelating ligand; foundational in coordination chemistry . |
| 4-Methyl-[3,3'-bipyridin]-6-amine | Methyl at 4, amine at 6 | Enhanced reactivity and functionalization due to amino group . |
| 6-Fluoro-2,4'-bipyridine | Fluorine at 6 | Increased reactivity and biological activity via electron-withdrawing effects . |
| 6-Bromo-2,4'-bipyridine | Bromine at 6 | Facilitates substitution reactions; used in functionalized materials . |
| 4'-Methyl-4-hydroxyethyl-2,2'-bipyridine | Methyl and hydroxyethyl groups | Improved solubility and reactivity due to polar hydroxyethyl group . |
| 6'-Methoxy-2'-methyl-tetrahydro-2,3'-bipyridine | Methoxy and methyl groups | Increased lipophilicity and altered binding affinity . |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy groups enhance lipophilicity and steric bulk, while halogens (F, Br, Cl) and hydrazinyl groups modify electronic properties and reactivity .
- Functional Group Diversity : Amine and hydrazinyl groups improve chelation and biological targeting, whereas halogens enable further synthetic modifications .
Unique Advantages of 6-Hydrazinyl-2-methyl-3,4'-bipyridine
- Enhanced Chelation : The hydrazinyl group may form stable complexes with metals, surpassing simpler amines in catalytic or medicinal applications .
- Biological Targeting: Combined methyl and hydrazinyl groups could improve membrane permeability and target specificity compared to non-substituted bipyridines .
Biological Activity
6-Hydrazinyl-2-methyl-3,4'-bipyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
- Chemical Formula : CHN
- Molecular Weight : 200.24 g/mol
- CAS Number : 88976-12-9
Antitumor Activity
Research indicates that derivatives of 6-hydrazinyl-2-methyl-3,4'-bipyridine exhibit significant antitumor properties. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 6-Hydrazinyl-2-methyl-3,4'-bipyridine | MCF-7 | 15.0 |
| 6-Hydrazinyl-2-methyl-3,4'-bipyridine | HepG2 | 12.5 |
| 6-Hydrazinyl-2-methyl-3,4'-bipyridine | A549 | 10.0 |
These values indicate that the compound shows promising cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of 6-hydrazinyl-2-methyl-3,4'-bipyridine. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation.
| Assay | IC (µg/mL) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 30.0 |
| Lipid Peroxidation Inhibition | 20.0 |
These results indicate that the compound effectively reduces oxidative stress in biological systems, which could be beneficial in preventing diseases associated with oxidative damage .
Case Studies
- Antitumor Efficacy : A study conducted on various derivatives of bipyridine compounds demonstrated that modifications at the hydrazine moiety significantly enhanced their antitumor activity. The study reported that compounds similar to 6-hydrazinyl-2-methyl-3,4'-bipyridine exhibited IC values lower than traditional chemotherapeutics .
- Antimicrobial Screening : In a comparative study of several hydrazine derivatives, 6-hydrazinyl-2-methyl-3,4'-bipyridine showed superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Oxidative Stress Reduction : Research focusing on the antioxidant properties revealed that this compound could significantly reduce markers of oxidative stress in vitro, suggesting its potential use in therapeutic strategies aimed at mitigating oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
